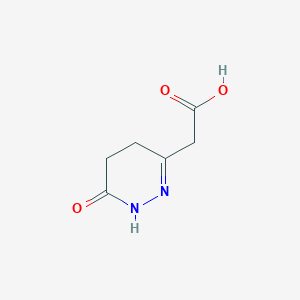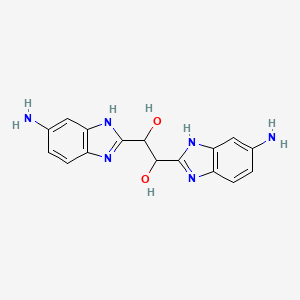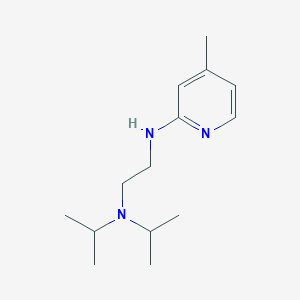
N-(4-methylpyridin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine is a chemical compound with a complex structure that includes a pyridine ring substituted with a methyl group and an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine typically involves the reaction of 4-methylpyridine with ethane-1,2-diamine in the presence of suitable catalysts and solvents. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures the efficient production of N-(4-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various halogenating agents or nucleophiles; conditions depend on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
N-(4-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(4-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to various biological outcomes. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-tert-butylpyrazole derivatives: These compounds share a similar structural motif and have comparable chemical properties.
N-phenylpyridine derivatives: These compounds also contain a pyridine ring and exhibit similar reactivity.
Uniqueness
N-(4-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of both pyridine and ethane-1,2-diamine moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H25N3 |
|---|---|
Molecular Weight |
235.37 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H25N3/c1-11(2)17(12(3)4)9-8-16-14-10-13(5)6-7-15-14/h6-7,10-12H,8-9H2,1-5H3,(H,15,16) |
InChI Key |
CMIQEDZJRPGMRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NCCN(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



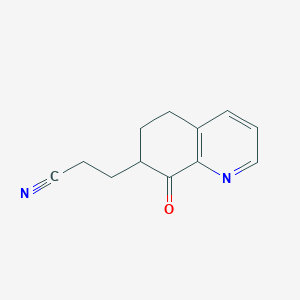
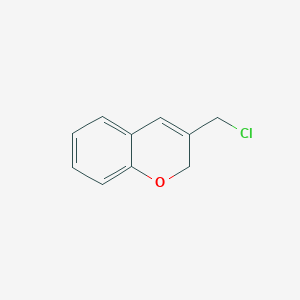
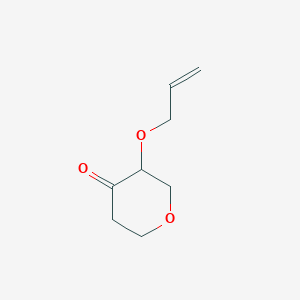
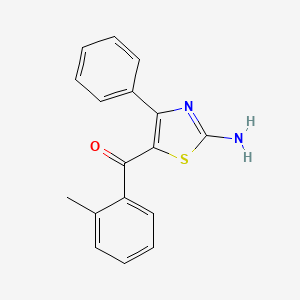
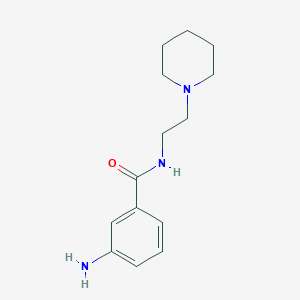
![3-Iodo-5-[(methanesulfonyl)(methyl)amino]benzoic acid](/img/structure/B13869924.png)
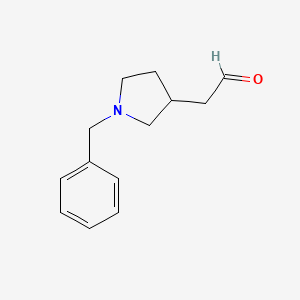
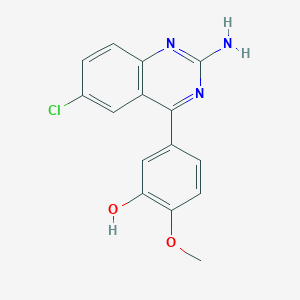
![6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869935.png)
